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Compound of Interest

Compound Name: 1,1,1-Tribromoacetone

Cat. No.: B11932703

An In-depth Technical Guide to 1,1,1-
Tribromoacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1,1,1-tribromoacetone. The information is compiled to support research, drug
development, and other scientific applications where this compound may be of interest.

Chemical and Physical Properties

1,1,1-Tribromoacetone, with the CAS number 3770-98-7, is a halogenated ketone.[1] Its
fundamental properties are summarized in the tables below. Note that some data are
computationally predicted due to the limited availability of experimentally determined values in
published literature.

Table 1: General and Physical Properties of 1,1,1-Tribromoacetone
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Property Value Source(s)
Molecular Formula CsHsBrsO [1]
Molecular Weight 294.77 g/mol [1]
IUPAC Name 1,1,1-tribromopropan-2-one [1]

Tribromoaceton, 1,1,1-
Synonyms ] [1]
Tribromopropanone

Computed XLogP3 2.3 [2]

Computed Topological Polar
P polod 17.1 A2 [2]
Surface Area

Table 2: Computed Physicochemical Properties of 1,1,1-Tribromoacetone

Property Value Source(s)
Hydrogen Bond Donor Count 0 [2]
Hydrogen Bond Acceptor

CZuntg p ! 2l
Rotatable Bond Count 1 [2]

Exact Mass 291.77340 Da [2]
Monoisotopic Mass 291.77340 Da [2]

Heavy Atom Count 7 [2]

Formal Charge 0 [2]
Complexity 82.7 [2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1,1,1-tribromoacetone is not
readily available in the reviewed literature. However, its synthesis is expected to proceed via
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the haloform reaction, which involves the exhaustive halogenation of a methyl ketone in the
presence of a base.[3][4][5][6][7][8][9][10]

Proposed Synthesis via Haloform Reaction

The following is a generalized, proposed protocol for the synthesis of 1,1,1-tribromoacetone
from acetone, based on the principles of the haloform reaction.

Reaction: CH3COCHs + 3 Br2 + 4 NaOH — CHsCOONa + CHBrs3 + 3 NaBr + 3 H20
Materials:

e Acetone

e Bromine

e Sodium hydroxide (aqueous solution)

 Diethyl ether (or other suitable organic solvent for extraction)

¢ Anhydrous magnesium sulfate (or other suitable drying agent)

« Distillation apparatus

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic
stirrer, dissolve acetone in a suitable solvent (e.g., water or a water/t-butanol mixture). Cool
the flask in an ice bath.

» Addition of Base and Halogen: Slowly and concurrently add an aqueous solution of sodium
hydroxide and bromine to the cooled acetone solution with vigorous stirring. The rate of
addition should be controlled to maintain a low reaction temperature. The bromine color
should disappear as it is consumed. An excess of bromine and base is required to ensure
complete tri-halogenation.

e Reaction Monitoring: The reaction progress can be monitored by the disappearance of the
bromine color. After the addition is complete, allow the reaction to stir for a specified time at a
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controlled temperature to ensure completion.

o Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to
destroy any excess bromine.

o Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with
an organic solvent such as diethyl ether.

e Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic
layer over anhydrous magnesium sulfate.

« Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The
crude 1,1,1-tribromoacetone can then be purified by distillation under reduced pressure.

Diagram of Proposed Synthesis Workflow
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Proposed Synthesis Workflow for 1,1,1-Tribromoacetone
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Caption: Proposed workflow for the synthesis of 1,1,1-tribromoacetone.
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Spectral Data (Predicted)

Experimental spectral data for 1,1,1-tribromoacetone is not readily available. The following
are predicted spectra and their interpretations.

Predicted *H NMR Spectrum

e Prediction: A single peak is expected for the three equivalent protons of the methyl group
(CH3).

o Chemical Shift (3): The chemical shift of this singlet would be significantly downfield from that
of acetone (& = 2.17 ppm) due to the strong electron-withdrawing effect of the adjacent
tribromomethyl group (CBr3). A predicted range could be around & 2.5-3.0 ppm.

Predicted *C NMR Spectrum

o Prediction: Two signals are expected in the 13C NMR spectrum.
e Assignments:

o Carbonyl Carbon (C=0): This peak would appear in the typical range for ketones, but
potentially shifted slightly due to the electron-withdrawing bromine atoms. A predicted
range is & 190-200 ppm.

o Tribromomethyl Carbon (-CBrs): This carbon is directly attached to three bromine atoms,
which would cause a significant upfield shift compared to a typical methyl group. A
predicted range is & 30-40 ppm.

o Methyl Carbon (-CHs): This carbon would also be influenced by the adjacent carbonyl and
tribromomethyl groups, likely appearing in the range of & 25-35 ppm.

Predicted IR Spectrum

o Key Absorptions:

o C=0 Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is
expected. Due to the electron-withdrawing effect of the bromine atoms, this peak would
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likely be shifted to a higher wavenumber compared to acetone (approx. 1715 cm=1). A
predicted range is 1725-1745 cm™1,

o C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methyl
group would be observed in the range of 2900-3000 cm~1.

o C-H Bend: Bending vibrations for the methyl group would appear around 1350-1450 cm™1.

o C-Br Stretch: One or more strong absorptions corresponding to the C-Br stretching
vibrations would be expected in the fingerprint region, typically between 500-700 cm~1.

Chemical Reactivity and Stability

e Reactivity with Nucleophiles: The carbonyl carbon of 1,1,1-tribromoacetone is electrophilic
and susceptible to attack by nucleophiles. The tribromomethyl group is a good leaving group,
which can facilitate cleavage of the C-C bond after nucleophilic attack at the carbonyl, as
seen in the final step of the haloform reaction.

 Stability: Halogenated ketones can be sensitive to light and base. It is advisable to store
1,1,1-tribromoacetone in a cool, dark place.

Biological Activity

Information regarding the specific biological activity of 1,1,1-tribromoacetone is limited. It is
listed by some chemical suppliers as a "drug derivative" and an "inhibitor," but without further
details on its targets or mechanism of action.[8][10][11][12][13][14] Further research is required

to elucidate its pharmacological profile.

Safety Information

e Hazards: As a halogenated ketone, 1,1,1-tribromoacetone should be handled with care. It
is expected to be an irritant to the eyes, skin, and respiratory system.

e Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, when handling this compound. Work in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The
provided synthesis protocol is a generalized suggestion and has not been optimized. All
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laboratory work should be conducted with appropriate safety precautions and after consulting
relevant safety data sheets. The spectral data presented is predicted and should be confirmed
with experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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